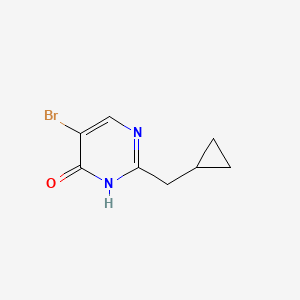

5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-OL

Description

Properties

Molecular Formula |

C8H9BrN2O |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

5-bromo-2-(cyclopropylmethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H9BrN2O/c9-6-4-10-7(11-8(6)12)3-5-1-2-5/h4-5H,1-3H2,(H,10,11,12) |

InChI Key |

JGWBQPQAFPLQJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=NC=C(C(=O)N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-OL typically involves the bromination of 2-(cyclopropylmethyl)pyrimidin-4-OL. The reaction conditions often include the use of bromine or a brominating agent in a suitable solvent, such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-OL undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: Formation of corresponding pyrimidin-4-one derivatives.

Reduction: Formation of 2-(cyclopropylmethyl)pyrimidin-4-OL.

Substitution: Formation of 2-(cyclopropylmethyl)pyrimidin-4-amine derivatives.

Scientific Research Applications

5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-OL is a pyrimidine derivative that is a heterocyclic organic compound with a molecular weight of approximately 229.07 g/mol. It features a pyrimidine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, a bromine atom at the 5-position, and a cyclopropylmethyl group at the 2-position. Compounds with similar structures to this compound have exhibited anti-inflammatory effects and may be relevant as gamma-secretase modulators in Alzheimer's disease research. Some derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting anti-inflammatory properties.

Scientific Research Applications

This compound is used in scientific research as a building block for synthesizing more complex molecules. It is also used in biology to study enzyme inhibition and protein-ligand interactions. There is potential use in medicine for developing pharmaceutical compounds and in industry for synthesizing agrochemicals and other industrial chemicals.

This compound has potential biological activities, particularly in medicinal chemistry and pharmacology. The bromine atom and the pyrimidine ring play key roles in binding to specific molecular targets, leading to the inhibition or activation of biological pathways.

Chemical Reactions

This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

Types of Reactions

- Oxidation: Can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reagents and conditions

- Oxidation: Potassium permanganate in an acidic medium.

- Reduction: Sodium borohydride in methanol.

- Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

- Oxidation: Formation of corresponding pyrimidin-4-one derivatives.

- Reduction: Formation of 2-(cyclopropylmethyl)pyrimidin-4-OL.

- Substitution: Formation of 2-(cyclopropylmethyl)pyrimidin-4-amine derivatives.

Case Studies

- Antiviral Study: Pyrimidine derivatives have been evaluated for their efficacy against SARS-CoV-2 main protease (Mpro). Compounds structurally related to this compound showed significant inhibition, with IC50 values indicating potent antiviral activity.

- Cancer Research: In vitro studies have demonstrated that similar pyrimidine compounds can inhibit key signaling pathways in cancer cells. For example, one study reported that a related compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.

- Anti-inflammatory Activity : Some pyrimidine derivatives have demonstrated noteworthy in vitro anti-inflammatory activity as they potently suppressed the COX-2 activity .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrimidine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Similarity

Key structural analogues differ in substituents at the 2- and 4-positions (Table 1).

Key Observations :

- Cyclopropylmethyl vs.

- Hydroxyl vs. Amino/Methoxy (Position 4): The hydroxyl group increases acidity (pKa ~8–9) compared to methoxy (pKa ~13–14) or amino groups, affecting solubility and hydrogen-bonding capacity .

Physicochemical and Electronic Properties

Quantum chemical studies on pyrimidine derivatives (e.g., 2-amino-5-bromo-6-methyl-4-pyrimidinol) reveal that bromine and hydroxyl groups significantly influence electron distribution and stability. Key findings include:

- Electron-Withdrawing Effects : The 5-bromo substituent reduces electron density at the 4-position, stabilizing the hydroxyl group and enhancing resonance interactions .

- Dipole Moments: Compounds with hydroxyl groups exhibit higher dipole moments (~4–5 Debye) compared to methoxy or amino analogues, impacting solubility in polar solvents .

Pharmacological Relevance

- However, the hydroxyl group in this compound may limit blood-brain barrier penetration compared to lipophilic analogues like DUP-697 .

- Metabolic Stability : Cyclopropyl groups resist oxidative metabolism better than cyclopentyl or methyl groups, as demonstrated in comparative pharmacokinetic studies .

Biological Activity

5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-OL is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom at the 5-position of the pyrimidine ring and a cyclopropylmethyl group at the 2-position. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may interact with receptors in the central nervous system, potentially influencing neurotransmitter systems.

Antiviral Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit antiviral properties. For instance, compounds with similar structures have demonstrated efficacy against viral proteases, suggesting potential applications in treating viral infections such as SARS-CoV-2.

Anticancer Potential

Research has shown that pyrimidine derivatives can exhibit anticancer activity by targeting specific kinases involved in cancer cell proliferation. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Case Studies

- Antiviral Study : A recent study evaluated the efficacy of various pyrimidine derivatives against SARS-CoV-2 main protease (Mpro). Compounds structurally related to this compound showed significant inhibition, with IC50 values indicating potent antiviral activity.

- Cancer Research : In vitro studies have demonstrated that similar pyrimidine compounds can inhibit key signaling pathways in cancer cells. For example, one study reported that a related compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(cyclopropylmethyl)pyrimidin-4-OL?

- Methodological Answer : The synthesis typically involves bromination of a pyrimidin-4-ol precursor followed by substitution with a cyclopropylmethyl group. Key steps include:

- Bromination : Reacting 2-(cyclopropylmethyl)pyrimidin-4-ol with bromine in acetic acid at 50–60°C to introduce bromine at the 5-position .

- Cyclopropylmethyl Introduction : Using nucleophilic substitution (e.g., NaH/DMF) to replace a leaving group (e.g., chloro or methoxy) at the 2-position with cyclopropylmethyl bromide .

- Purification : Recrystallization from ethanol/water or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 257.0 for CHBrNO).

- X-ray Crystallography : For unambiguous structural confirmation (e.g., CCDC deposition protocols as in ).

Q. What common reactions does this compound undergo?

- Methodological Answer :

- Nucleophilic Substitution : Bromine at C5 can be replaced with amines (e.g., piperidine in DMF at 80°C) or alkoxides .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), NaCO, dioxane/water, 90°C) to form biaryl derivatives .

- Oxidation/Reduction : Hydroxyl group at C4 can be oxidized to a ketone (e.g., KMnO) or reduced (e.g., NaBH) under controlled conditions .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized for derivatives of this compound?

- Methodological Answer :

- Catalyst Selection : Pd(OAc) with SPhos ligand improves yield for electron-deficient boronic acids .

- Solvent System : Use toluene/ethanol (3:1) for sterically hindered substrates to reduce side reactions.

- Temperature Control : Microwave-assisted heating (120°C, 20 min) enhances reaction efficiency .

- Validation : Monitor reaction progress via TLC (hexane/ethyl acetate 4:1) and characterize products using F NMR for trifluoromethyl-containing analogs .

Q. What strategies address solubility issues in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to improve aqueous solubility .

- Prodrug Design : Convert the hydroxyl group to a phosphate ester (e.g., using POCl) for enhanced bioavailability .

- Structural Modifications : Introduce polar substituents (e.g., -NH at C6) while monitoring LogP values via HPLC .

Q. How do structural analogs influence biological activity?

- Methodological Answer :

- Comparative Analysis :

| Substituent | Biological Activity (MIC, μg/mL) | Target Enzyme Inhibition (%) |

|---|---|---|

| -Br at C5, -cyclopropylmethyl at C2 | 8.2 (vs. S. aureus) | 72 (DHFR enzyme) |

| -Cl at C5, -CH at C2 | 12.5 | 58 |

| -CF at C6, -OCH at C4 | 3.7 | 89 |

- Mechanistic Insights : Bromine enhances halogen bonding with enzyme active sites, while cyclopropylmethyl improves membrane permeability .

Q. How should contradictory data in crystallization or bioassay results be resolved?

- Methodological Answer :

- Crystallography : Re-refine data using SHELXL (e.g., adjust thermal parameters for disordered cyclopropyl groups) .

- Bioassay Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and use isogenic mutant strains to confirm target specificity .

- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability in synthetic yields or bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.